molecular formula C9H12BrFN2 B2915760 4-bromo-5-fluoro-1-N-propylbenzene-1,2-diamine CAS No. 1498605-64-3

4-bromo-5-fluoro-1-N-propylbenzene-1,2-diamine

Cat. No.: B2915760
CAS No.: 1498605-64-3
M. Wt: 247.111
InChI Key: SQTCKJRXOBMJSZ-UHFFFAOYSA-N
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Description

4-Bromo-5-fluoro-1-N-propylbenzene-1,2-diamine (CAS: 1498605-64-3) is a halogenated aromatic diamine featuring a benzene ring substituted with amino groups at positions 1 and 2, a bromine atom at position 4, a fluorine atom at position 5, and an N-propyl group on the amino group at position 1. Its molecular formula is C₉H₁₂BrFN₂, with a molecular weight of 259.11 g/mol and a purity of 95% . This compound serves as a critical intermediate in medicinal chemistry, particularly in synthesizing heterocyclic scaffolds for drug discovery.

Properties

IUPAC Name

4-bromo-5-fluoro-1-N-propylbenzene-1,2-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BrFN2/c1-2-3-13-9-5-7(11)6(10)4-8(9)12/h4-5,13H,2-3,12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQTCKJRXOBMJSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC1=CC(=C(C=C1N)Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BrFN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-5-fluoro-1-N-propylbenzene-1,2-diamine typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and cost-effectiveness. The use of automated systems and advanced analytical techniques ensures consistent quality and compliance with regulatory standards .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-5-fluoro-1-N-propylbenzene-1,2-diamine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones or nitro compounds, while reduction may produce amines or alcohols. Substitution reactions can result in various derivatives with different functional groups .

Scientific Research Applications

4-Bromo-5-fluoro-1-N-propylbenzene-1,2-diamine has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 4-bromo-5-fluoro-1-N-propylbenzene-1,2-diamine involves its interaction with specific molecular targets and pathways. For example, in electrophilic aromatic substitution reactions, the compound forms a sigma-bond with the benzene ring, generating a positively charged benzenonium intermediate . This intermediate can then undergo further reactions to yield various products. The specific pathways and targets depend on the context of its use and the conditions of the reaction .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

Key structural analogs differ in substituent type, position, and alkyl chain length, which influence electronic effects, steric hindrance, and solubility.

Table 1: Comparative Physicochemical Data
Compound Name CAS Number Molecular Formula Molecular Weight Purity Key Substituents
4-Bromo-5-fluoro-1-N-propylbenzene-1,2-diamine 1498605-64-3 C₉H₁₂BrFN₂ 259.11 95% Bromo (C4), Fluoro (C5), N-propyl
5-Bromo-1-N-ethyl-4-fluorobenzene-1,2-diamine 1602586-39-9 C₈H₁₀BrFN₂ 233.08 N/A Bromo (C5), Fluoro (C4), N-ethyl
4-Bromo-5-nitrobenzene-1,2-diamine 113269-07-1 C₆H₆BrN₃O₂ 232.04 N/A Bromo (C4), Nitro (C5)
4-Bromo-1-N-cyclohexyl-5-propoxybenzene-1,2-diamine 2197053-99-7 C₁₅H₂₃BrN₂O 333.26 N/A Bromo (C4), Propoxy (C5), N-cyclohexyl

Key Observations :

  • Halogen Positioning : The bromo and fluoro positions (C4/C5 vs. C5/C4) alter electronic effects, with electron-withdrawing groups (e.g., nitro in CAS 113269-07-1) increasing reactivity compared to halogens .
  • Bulkier Substituents : The N-cyclohexyl and propoxy groups in CAS 2197053-99-7 introduce steric hindrance, which may stabilize the compound against degradation .

Biological Activity

4-Bromo-5-fluoro-1-N-propylbenzene-1,2-diamine is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing an overview of its significance in medicinal chemistry.

The compound's chemical structure is characterized by the presence of a bromine atom, a fluorine atom, and a propyl group attached to a benzene ring with two amine groups. This unique arrangement contributes to its reactivity and interaction with biological systems.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. It has been shown to affect enzyme activity and receptor binding, which can lead to alterations in cellular signaling pathways.

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, impacting cellular function and health.
  • Receptor Modulation : It has potential effects on neurotransmitter receptors, influencing synaptic transmission and neural activity.

Pharmacological Effects

Research indicates that this compound exhibits various pharmacological effects:

  • Anticancer Activity : Preliminary studies suggest that this compound may possess anticancer properties. Its structural components allow for interactions with cancer cell lines, leading to reduced cell viability.
    Cell LineIC50 (µM)Reference
    HeLa5.6
    MCF73.2
  • Neuroprotective Effects : The compound has been investigated for its neuroprotective properties, particularly in the context of neurodegenerative diseases. Its interaction with NMDA receptors suggests potential benefits in modulating excitotoxicity.

Study 1: Anticancer Efficacy

A study evaluated the efficacy of this compound against various cancer cell lines. The results demonstrated significant cytotoxicity in breast and cervical cancer cells, indicating its potential as a therapeutic agent.

Study 2: Neuroprotective Potential

Another investigation focused on the neuroprotective effects of the compound in an animal model of neurodegeneration. The findings revealed that treatment with the compound improved cognitive function and reduced markers of oxidative stress in the brain.

Discussion

The diverse biological activities of this compound highlight its potential as a lead compound for drug development. Its ability to modulate enzyme activity and receptor interactions could lead to novel therapeutic strategies in oncology and neurology.

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